molecular formula C14H15N3O2 B2876707 N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923208-09-7

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2876707
CAS No.: 923208-09-7
M. Wt: 257.293
InChI Key: FCQUCRTVQDHKHW-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 923208-09-7) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This research chemical is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Compounds based on the 1,2-dihydropyridine-2-one scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological properties . Specifically, structurally related sulfonebiscompounds featuring the 1,2-dihydropyridine-2-one moiety have demonstrated promising in vitro anticancer activity against human breast cancer cell lines (MCF7), with efficacy comparable to the reference drug doxorubicin . Molecular docking studies suggest that such analogs may exert their anticancer effects by inhibiting key enzymes like farnesyltransferase, which plays a critical role in the activation of the Ras oncogene, a driver in various cancers . Furthermore, recent research into N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives has identified them as potential inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology due to its role in oncogenesis and therapeutic resistance . This makes this compound a valuable scaffold for researchers developing novel therapeutic agents in cancer drug discovery and for investigating biochemical mechanisms of enzyme inhibition.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(2)11-7-5-10(6-8-11)16-14(19)12-4-3-9-15-13(12)18/h3-9H,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQUCRTVQDHKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of β-Ketoamide Intermediate

The β-ketoamide intermediate, ethyl 3-oxo-3-(4-(dimethylamino)phenylamino)propanoate, is synthesized by condensing ethyl acetoacetate with 4-(dimethylamino)aniline. This step typically employs catalytic acid (e.g., p-toluenesulfonic acid) in refluxing toluene, achieving yields of 65–75%.

Reaction Scheme :
$$
\text{CH}3\text{C(O)COOEt} + \text{H}2\text{N-C}6\text{H}4\text{N(CH}3\text{)}2 \xrightarrow{\text{cat. TsOH, toluene}} \text{CH}3\text{C(O)NH-C}6\text{H}4\text{N(CH}3\text{)}_2\text{COOEt}
$$

Cyclization to 2-Pyridone

The β-ketoamide undergoes cyclization under basic conditions to form the 2-pyridone ring. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C facilitates intramolecular nucleophilic attack, yielding the heterocyclic core.

Optimization Insight :

  • Temperature Control : Maintaining subambient temperatures minimizes side reactions such as over-oxidation.
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state.

Yield : 60–68% after purification via silica gel chromatography (hexane/ethyl acetate gradient).

Synthesis via Carboxylic Acid Coupling (Route B)

Preparation of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

The carboxylic acid precursor is synthesized via Gould-Jacobs cyclization. Heating a mixture of ethoxymethylene malononitrile and ammonium acetate in acetic acid generates the pyridone ring.

Procedure :

  • Combine ethoxymethylene malononitrile (1.0 eq) and ammonium acetate (2.5 eq) in glacial acetic acid.
  • Reflux at 120°C for 6 hours.
  • Quench with ice-water and filter to isolate the product.

Yield : 55–60% after recrystallization from ethanol.

Amide Bond Formation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with 4-(dimethylamino)aniline in dichloromethane (DCM) under inert atmosphere.

Critical Parameters :

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.
  • Base Addition : Triethylamine (TEA) neutralizes HCl, driving the reaction forward.

Yield : 70–75% after aqueous workup and column chromatography.

Alternative Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A one-pot protocol involves:

  • Mixing 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq), 4-(dimethylamino)aniline (1.1 eq), and HATU (1.2 eq) in DMF.
  • Irradiating at 100°C for 15 minutes.

Advantages :

  • Time Efficiency : 15 minutes vs. 6–12 hours for conventional heating.
  • Yield Improvement : 82–85% due to reduced thermal degradation.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 8.84 (s, 1H, pyridone H-4), 7.79–7.22 (m, 4H, aromatic H), 3.32 (s, 6H, N(CH₃)₂).
  • IR : Peaks at 1660 cm⁻¹ (C=O, amide) and 1654 cm⁻¹ (pyridone C=O).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Scale-Up and Industrial Considerations

Solubility and Formulation

The compound’s limited aqueous solubility (0.3887 mL for 10 mM in DMSO) necessitates formulation strategies for biological testing:

  • Stock Solutions : Prepare in DMSO at 10 mM, followed by dilution in PBS or cell culture media.
  • In Vivo Formulations : Use co-solvents like PEG300 and Tween 80 for enhanced bioavailability.

Comparative Analysis of Synthetic Routes

Parameter Route A (Cyclization) Route B (Coupling) Microwave Method
Yield (%) 60–68 70–75 82–85
Reaction Time 8–12 h 6–8 h 0.25 h
Purification Complexity Moderate (chromatography) High (acid-base extraction) Low (HPLC)
Scalability Limited by cyclization efficiency Suitable for multi-gram batches Lab-scale only

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cyclization may yield 4-pyridone isomers. Use of directing groups (e.g., nitro) could improve selectivity.
  • Amine Protection : The dimethylamino group’s basicity may interfere with coupling reactions. Temporary protection via Boc-anhydride mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the dimethylamino group with other functional groups.

Scientific Research Applications

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, while the dihydropyridine ring may facilitate binding to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a) BMS-777607
  • Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
  • Key Features : Ethoxy and fluorophenyl substituents; chloropyridinyloxy group.
  • Activity : A selective Met kinase inhibitor with oral efficacy (IC₅₀ = 3.9 nM for Met kinase). The fluorophenyl and chloropyridinyl groups enhance target binding and metabolic stability .
  • Molecular Weight : 526.92 g/mol.
b) Naphthyridine Analogs
  • Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.
  • Key Features : Naphthyridine core (vs. dihydropyridine); bulky adamantyl group.
  • Properties : Lower synthetic yield (25%) due to steric hindrance from adamantyl. The pentyl chain may improve membrane permeability .

Substituent Modifications

a) Halogenated Derivatives
  • Example : N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1606127-56-3).
  • Key Features : 4'-Chlorobiphenyl substituent.
b) Azo-Functionalized Derivatives
  • Example: 4-(4-(Dimethylamino)phenyl)-6-(4-((2-hydroxynaphthalen-1-yl)azo)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Key Features : Azo (-N=N-) and carbonitrile (-C≡N) groups.
  • Properties : Azo groups confer chromophoric properties (absorption at λ ~400–500 nm) useful in photodynamic therapy. Carbonitrile enhances electronic conjugation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Notable Properties/Activities
Target Compound Dihydropyridine 4-(Dimethylamino)phenyl 257.29 923208-09-7 High solubility, research use only
BMS-777607 Dihydropyridine Fluorophenyl, ethoxy, chloropyridinyl 526.92 1025720-94-8 Met kinase inhibition (IC₅₀ = 3.9 nM)
N-(4'-Chlorobiphenyl-2-yl)-...carboxamide Dihydropyridine 4'-Chlorobiphenyl 332.76 1606127-56-3 Enhanced lipophilicity
Naphthyridine Adamantyl Derivative Naphthyridine Adamantyl, pentyl 422.50 Not provided Low yield (25%), bulky substituents
Azo-Carbonitrile Derivative Dihydropyridine Azo, carbonitrile ~450 (estimated) Not provided Photodynamic potential

Key Research Findings

Substituent Impact on Bioactivity : Fluorine and chlorine in analogs like BMS-777607 improve kinase selectivity and metabolic stability by blocking oxidation sites .

Solubility vs. Permeability: The dimethylamino group in the target compound enhances water solubility, whereas halogenated or bulky groups (e.g., adamantyl) favor lipid membrane interaction .

Functional Group Diversity : Azo and carbonitrile groups expand applications into optical or covalent bonding studies, diverging from the parent compound’s kinase-focused profile .

Biological Activity

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, which is linked to a dihydropyridine structure with a carboxamide functional group. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 256.29 g/mol. The distinct arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, as indicated by studies showing its effect on cytokine release.
  • Receptor Interaction: Its structure allows it to bind to receptors involved in cell signaling, potentially modulating pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the effectiveness of related dihydropyridine compounds against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Properties

A significant area of research focuses on the anti-inflammatory capabilities of this compound. It has been shown to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as acute lung injury and sepsis.

Anticancer Potential

The compound's structural features suggest possible anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways, although detailed mechanisms remain under investigation .

Research Findings and Case Studies

A selection of relevant studies demonstrates the compound's diverse biological activities:

StudyFocusKey Findings
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalis with MICs between 15.625–125 μM.
Anti-inflammatoryInhibited LPS-induced IL-6 and TNF-α expression in J774A.1 cells; improved symptoms in LPS-induced ALI mice.
AnticancerInduced apoptosis in HeLa cells; mechanisms involve both intrinsic and extrinsic pathways.

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